molecular formula C7HClNO5S- B11712589 6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate

6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate

Katalognummer: B11712589
Molekulargewicht: 246.61 g/mol
InChI-Schlüssel: PIYCWIMSQRUMRH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate is a chemical compound with the molecular formula C9H4ClNO7S. It is known for its unique structure, which includes a benzoxathiol ring substituted with chlorine and nitro groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate typically involves the reaction of 6-chloro-2-oxo-1,3-benzoxathiol with nitric acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7HClNO5S-

Molekulargewicht

246.61 g/mol

IUPAC-Name

6-chloro-4-nitro-2-oxo-1,3-benzoxathiol-5-olate

InChI

InChI=1S/C7H2ClNO5S/c8-2-1-3-6(15-7(11)14-3)4(5(2)10)9(12)13/h1,10H/p-1

InChI-Schlüssel

PIYCWIMSQRUMRH-UHFFFAOYSA-M

Kanonische SMILES

C1=C2C(=C(C(=C1Cl)[O-])[N+](=O)[O-])SC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.